molecular formula C17H18N4 B4819462 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B4819462
M. Wt: 278.35 g/mol
InChI Key: LSKHFZPCRWHLTR-UHFFFAOYSA-N
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Description

7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, also known as ADA-PPY, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that consists of pyrazolo[1,5-a]pyrimidine and adamantane moieties. The unique structure of ADA-PPY has made it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules involved in the immune response. Additionally, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.

Advantages and Limitations for Lab Experiments

7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield and purity. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, one of the limitations of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile for therapeutic use.

Future Directions

There are several future directions for the study of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile against different types of cancer and to determine the optimal dosage and administration. Additionally, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown promise in the treatment of viral infections, and further studies are needed to determine its potential as an antiviral agent. Finally, the mechanism of action of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a promising compound for drug discovery and development. Its unique structure and potential therapeutic applications have made it a topic of extensive research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile have been discussed in this paper. Further studies are needed to fully understand the potential of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a therapeutic agent.

Scientific Research Applications

7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been tested against various cancer cell lines and has demonstrated significant cytotoxicity. It has also been shown to inhibit the replication of herpes simplex virus type 1 and 2.

properties

IUPAC Name

7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c18-9-14-10-20-21-15(1-2-19-16(14)21)17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,10-13H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKHFZPCRWHLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=NC5=C(C=NN45)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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